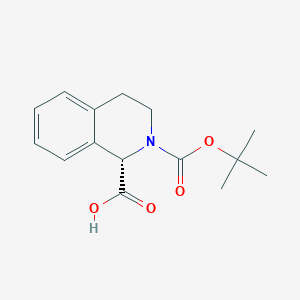

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a chiral compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable isoquinoline derivative.

Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, such as oxidation of an aldehyde precursor or hydrolysis of an ester intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidative Transformations

The Boc-protected amine and electron-rich isoquinoline ring enable selective oxidation reactions:

Key oxidative pathways include:

-

Ring oxidation : Conversion to isoquinolinone derivatives under mild conditions (e.g., using KMnO₄ or CrO₃) .

-

Side-chain oxidation : The benzylic C–H bonds undergo oxidation to ketones or epoxides with reagents like m-CPBA or RuO₄ .

Table 1: Oxidation Reactions and Products

Reductive Modifications

The compound undergoes regioselective reductions influenced by steric and electronic factors:

Notable reductive pathways:

-

Catalytic hydrogenation : Saturates the dihydroisoquinoline ring to tetrahydroisoquinoline using Pd/C or Pt/C under 1–4 atm H₂ .

-

Borohydride reduction : Converts the carboxylic acid to alcohol intermediates (e.g., using NaBH₄/I₂) .

Example from Literature:

Hydrogenation with Pt/C (4 atm H₂) selectively yields cis-tetrahydroisoquinoline derivatives with ≥13:1 diastereomeric ratio, attributed to steric interactions between substituents and the Boc group .

Acylation and Deprotection

The Boc group serves as a transient protective moiety, enabling sequential functionalization:

Critical steps:

-

Acid-mediated deprotection : Removal with TFA or HCl in dioxane to generate the free amine .

-

In situ acylation : Reaction with activated esters (e.g., NHS esters) forms amides or peptide bonds .

Table 2: Boc Deprotection Conditions

| Reagent | Solvent | Time | Amine Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | Dioxane, 25°C | 2 h | 95% | |

| TFA (20% v/v) | CH₂Cl₂, 0°C | 30 min | 98% |

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and annulations to form bioactive scaffolds:

Key applications:

-

Pictet-Spengler reaction : Forms β-carboline hybrids with aldehydes under acidic conditions .

-

Ugi multicomponent reaction : Generates isoquinolone-4-carboxylic acid derivatives using Cu catalysis (e.g., 70% yield for triheterocyclic products) .

Mechanistic Insight:

In Cu-catalyzed Ugi reactions, the carboxylic acid group coordinates to Cu(II), facilitating ortho-C–H activation and subsequent cyclization to isoquinolones .

Functional Group Interconversion

The carboxylic acid moiety undergoes diverse transformations:

Role in Drug Discovery

This compound is a key intermediate in synthesizing PPARγ agonists and topoisomerase inhibitors:

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural characteristics allow it to be transformed into various derivatives that target neurological disorders and other therapeutic areas.

Case Study:

A study highlighted the synthesis of isoquinoline derivatives from this compound, which exhibited neuroprotective effects in preclinical models of neurodegenerative diseases. These derivatives demonstrated significant activity against oxidative stress-induced neuronal damage, indicating potential for drug development targeting conditions like Alzheimer's disease.

Organic Synthesis

Facilitating Complex Organic Reactions:

The compound is utilized in organic synthesis as a building block for creating complex molecular architectures. Its ability to undergo various chemical transformations makes it valuable for chemists aiming to develop new compounds with unique properties.

Data Table: Synthetic Applications

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Alkylation | Alkylation with alkyl halides | Formation of substituted isoquinolines |

| Reduction | Reduction of carbonyl groups | Production of saturated derivatives |

| Coupling Reactions | Coupling with aryl halides | Synthesis of biaryl compounds |

Biological Research

Studying Enzyme Interactions:

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its structural features make it an ideal candidate for studying receptor binding and enzyme kinetics.

Case Study:

In a biological assay, this compound was tested for its interaction with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders.

Material Science

Incorporation into Polymer Matrices:

The compound can enhance the properties of materials when incorporated into polymer matrices. It has been shown to improve thermal stability and mechanical strength in composite materials.

Data Table: Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Mechanical Strength | 50 MPa | 75 MPa |

Analytical Chemistry

Reference Standard:

this compound is used as a reference standard in analytical methods. Its purity and stability make it suitable for ensuring the accuracy and reliability of chemical analyses.

Application Example:

In high-performance liquid chromatography (HPLC), this compound is utilized to calibrate instruments and validate methods for analyzing related compounds in pharmaceutical formulations.

作用机制

The mechanism of action of (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further chemical or biological interactions.

相似化合物的比较

Similar Compounds

®-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: The enantiomer of the (S)-isomer, with similar chemical properties but different biological activity.

2-Boc-isoquinoline-1-carboxylic acid: Lacks the dihydro moiety, resulting in different reactivity and applications.

3,4-Dihydroisoquinoline derivatives: A broad class of compounds with varying substituents and functional groups.

Uniqueness

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for selective reactions and applications in the synthesis of chiral molecules and biologically active compounds.

生物活性

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 151004-94-3

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. Inhibiting these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress in neuronal cells .

- Interaction with Bcl-2 Family Proteins : It has been reported that derivatives of isoquinoline compounds can bind to Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. This interaction may lead to increased apoptosis and reduced cell proliferation in certain cancer types .

Neuroprotective Effects

Studies have demonstrated that compounds structurally related to this compound possess neuroprotective properties. For instance, a related compound was evaluated for its ability to cross the blood-brain barrier (BBB) and showed no cytotoxicity at concentrations below 12.5 µM, indicating a favorable safety profile for potential neurotherapeutic applications .

Anticancer Properties

The compound's derivatives have been assessed for their anticancer activity. A study involving isoquinoline derivatives revealed that certain compounds could induce apoptosis in cancer cells via caspase activation, demonstrating their potential as anticancer agents . The binding affinity to Bcl-2 proteins suggests a mechanism by which these compounds can promote cancer cell death while sparing normal cells.

Table 1: Biological Activity Overview

属性

IUPAC Name |

(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。